REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7].[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[O:20][CH3:21].[Cl-].[Al+3].[Cl-].[Cl-].COC1C=C(C(C2C=CC(OC)=CC=2)=CC#N)C=CC=1OC>C(Cl)Cl>[CH3:12][O:13][C:14]1[CH:19]=[C:18]([C:6]([C:5]2[CH:9]=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=2)=[O:7])[CH:17]=[CH:16][C:15]=1[O:20][CH3:21] |f:2.3.4.5|
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Name
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|
Quantity
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2.06 mL
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Type
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reactant
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Smiles
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COC=1C=C(C(=O)Cl)C=CC1
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Name
|
|
Quantity
|
1.87 mL
|
Type
|
reactant
|
Smiles
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COC1=C(C=CC=C1)OC
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Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
25 mL
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Type
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solvent
|
Smiles
|
C(Cl)Cl
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Name
|
3-(3,4-dimethoxy-phenyl)-3-(4-methoxy-phenyl)-acrylonitrile
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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COC=1C=C(C=CC1OC)C(=CC#N)C1=CC=C(C=C1)OC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The crude was purified via flash column chromatography (20% EtOAc in hexane)
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C(=O)C1=CC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.39 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 110% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |